molecular formula C19H32O3 B14486304 Methyl 14-(furan-2-YL)tetradecanoate CAS No. 64137-28-6

Methyl 14-(furan-2-YL)tetradecanoate

Cat. No.: B14486304
CAS No.: 64137-28-6
M. Wt: 308.5 g/mol
InChI Key: RBCMJVCFUWJSHY-UHFFFAOYSA-N
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Description

Methyl 14-(furan-2-yl)tetradecanoate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a long aliphatic chain, specifically a tetradecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 14-(furan-2-yl)tetradecanoate typically involves the esterification of 14-(furan-2-yl)tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-(furan-2-yl)tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 14-(furan-2-yl)tetradecanol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 14-(furan-2-yl)tetradecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving lipid metabolism and membrane biology due to its long aliphatic chain.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 14-(furan-2-yl)tetradecanoate involves its interaction with biological membranes due to its amphiphilic nature. The furan ring can participate in various biochemical pathways, while the long aliphatic chain can integrate into lipid bilayers, affecting membrane fluidity and function. Molecular targets may include enzymes involved in lipid metabolism and transport proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate: Lacks the furan ring, making it less reactive in certain chemical reactions.

    Furan-2-carboxylic acid derivatives: Have a shorter aliphatic chain, affecting their physical properties and applications.

Uniqueness

Methyl 14-(furan-2-yl)tetradecanoate is unique due to the combination of a furan ring and a long aliphatic chain, providing a balance of reactivity and hydrophobicity. This makes it suitable for applications that require both chemical reactivity and integration into lipid environments.

Properties

CAS No.

64137-28-6

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 14-(furan-2-yl)tetradecanoate

InChI

InChI=1S/C19H32O3/c1-21-19(20)16-12-10-8-6-4-2-3-5-7-9-11-14-18-15-13-17-22-18/h13,15,17H,2-12,14,16H2,1H3

InChI Key

RBCMJVCFUWJSHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC1=CC=CO1

Origin of Product

United States

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